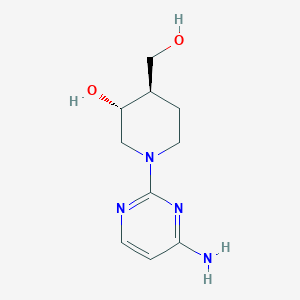
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol, also known as Ribitol, is a sugar alcohol that has been extensively studied for its potential applications in various fields.
科学研究应用
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential applications in various fields such as medicine, food, and agriculture. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties, and it has been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and cardiovascular diseases. In the food industry, this compound has been used as a sweetener and flavor enhancer. In agriculture, this compound has been studied for its potential use as a plant growth promoter and as a biocontrol agent against various plant pathogens.
作用机制
The mechanism of action of (3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol is not fully understood, but it is believed to be due to its ability to regulate various metabolic pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce oxidative stress, and improve glucose metabolism. This compound has also been shown to reduce inflammation and improve immune function. Additionally, this compound has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
实验室实验的优点和局限性
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, this compound has some limitations for lab experiments. It may interfere with certain assays, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for (3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol research. One potential area of research is the development of this compound-based drugs for the treatment of various diseases. Another potential area of research is the use of this compound as a plant growth promoter and biocontrol agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a sugar alcohol that has been extensively studied for its potential applications in various fields. It can be synthesized through several methods, and it has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential applications.
合成方法
(3R*,4R*)-1-(4-amino-2-pyrimidinyl)-4-(hydroxymethyl)-3-piperidinol can be synthesized through several methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis involves the reduction of ribose, while the microbial fermentation utilizes various microorganisms such as bacteria and yeast. The enzymatic synthesis involves the use of enzymes such as ribitol dehydrogenase and ribitol-5-phosphate 2-dehydrogenase.
属性
IUPAC Name |
(3R,4R)-1-(4-aminopyrimidin-2-yl)-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-9-1-3-12-10(13-9)14-4-2-7(6-15)8(16)5-14/h1,3,7-8,15-16H,2,4-6H2,(H2,11,12,13)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFPDKLVBRIKA-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1CO)O)C2=NC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

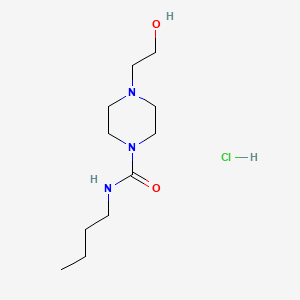

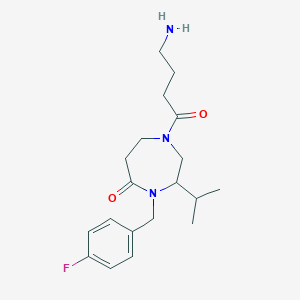
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
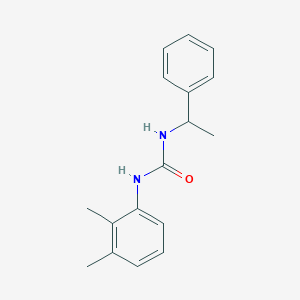
![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5321325.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)

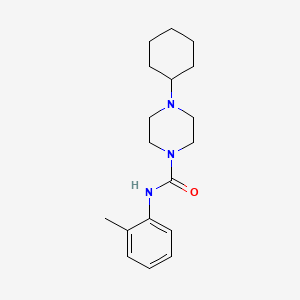

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)